molecular formula C16H12N2 B11119096 [(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile

[(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile

Cat. No.: B11119096
M. Wt: 232.28 g/mol
InChI Key: HPVVZFHDTASVFI-AEDMPMLASA-N
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Description

(3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE is an organic compound characterized by its unique structure, which includes a cyano group and a phenyl group attached to an octatetraenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE typically involves the use of electrophilic cyanide-transfer reagents. These reagents facilitate the cyanation of nucleophiles under transition metal-free conditions . The reaction conditions often include mild temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve the use of non-toxic cyanide sources and cyanating agents to ensure safety and environmental compliance . The process is designed to maximize yield while minimizing the use of hazardous materials.

Chemical Reactions Analysis

Types of Reactions: (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quaternary ammonium cations.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects . The compound’s unique structure allows it to engage in both nucleophilic and electrophilic reactions, making it versatile in its applications.

Comparison with Similar Compounds

    Benzonitrile: Contains a cyano group attached to a benzene ring.

    Cinnamaldehyde: Features a phenyl group attached to an unsaturated aldehyde chain.

    Styrene: Comprises a phenyl group attached to an ethylene chain.

Uniqueness: (3E,5E,7E)-1-CYANO-8-PHENYL-1,3,5,7-OCTATETRAENYL CYANIDE stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[(2E,4E,6E)-7-phenylhepta-2,4,6-trienylidene]propanedinitrile

InChI

InChI=1S/C16H12N2/c17-13-16(14-18)12-6-3-1-2-5-9-15-10-7-4-8-11-15/h1-12H/b2-1+,6-3+,9-5+

InChI Key

HPVVZFHDTASVFI-AEDMPMLASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C=C(C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=C(C#N)C#N

Origin of Product

United States

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